molecular formula C33H40N6O7 B13646110 N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-4-carboxamide

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-4-carboxamide

Cat. No.: B13646110
M. Wt: 632.7 g/mol
InChI Key: RJJVBDLSWSRSOI-UHFFFAOYSA-N
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Description

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3’,6’-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9’-4a,9a-dihydroxanthene]-4-carboxamide is a complex organic compound with a wide range of applications in scientific research. This compound is known for its unique structure, which includes an azido group and a spirobenzofuran moiety, making it a valuable tool in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3’,6’-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9’-4a,9a-dihydroxanthene]-4-carboxamide involves several steps:

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis methods. The reaction conditions are optimized for large-scale production, ensuring high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to maintain consistent reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3’,6’-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9’-4a,9a-dihydroxanthene]-4-car

Properties

Molecular Formula

C33H40N6O7

Molecular Weight

632.7 g/mol

IUPAC Name

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-4-carboxamide

InChI

InChI=1S/C33H40N6O7/c1-38(2)22-8-10-25-28(20-22)45-29-21-23(39(3)4)9-11-26(29)33(25)27-7-5-6-24(30(27)32(41)46-33)31(40)35-12-14-42-16-18-44-19-17-43-15-13-36-37-34/h5-11,20-21,25,28H,12-19H2,1-4H3,(H,35,40)

InChI Key

RJJVBDLSWSRSOI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=CC=CC(=C5C(=O)O3)C(=O)NCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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